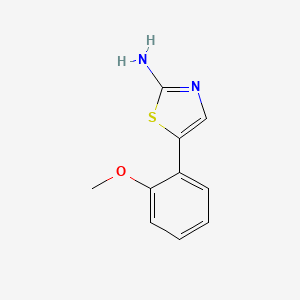

5-(2-Methoxyphenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-5-3-2-4-7(8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

BZYQDZVCLHKGDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyphenyl Thiazol 2 Amine

Direct Synthesis of the 2-Aminothiazole (B372263) Core Featuring a 2-Methoxyphenyl Moiety

The direct construction of the 5-(2-Methoxyphenyl)thiazol-2-amine framework is primarily achieved through established cyclization reactions, notably the Hantzsch thiazole (B1198619) synthesis and various multi-component strategies.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazoles. clockss.org This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). wikipedia.orgyoutube.com For the synthesis of the target compound, the key precursors are an appropriately substituted α-haloketone derived from 2-methoxyacetophenone (B1211565) and thiourea.

The reaction typically begins with the α-halogenation of 2-methoxyacetophenone. A common approach is the bromination using reagents like copper(II) bromide or bromine in acetic acid to yield 2-bromo-1-(2-methoxyphenyl)ethan-1-one. clockss.orgnih.govfhsu.edu This α-haloketone intermediate is often highly reactive and lachrymatory, so it is frequently generated and used in situ. fhsu.edu

Table 1: Hantzsch Synthesis of this compound

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|

Multi-Component Reaction Strategies

To improve efficiency and avoid the isolation of sensitive intermediates, one-pot or multi-component reaction (MCR) strategies have been developed. clockss.org These methods combine the steps of α-halogenation and cyclization into a single synthetic operation.

A notable one-pot procedure involves reacting an aromatic methyl ketone, such as 2-methoxyacetophenone, directly with thiourea in the presence of a halogenating agent. clockss.org Copper(II) bromide is an effective reagent for the in situ α-bromination of the ketone, which then immediately reacts with thiourea present in the mixture to form the 2-aminothiazole product. clockss.orgfhsu.edu This approach simplifies the synthetic process and avoids handling the hazardous α-bromoketone intermediate. fhsu.edu

Another variation employs iodine as a catalyst and halogen source. researchgate.net The reaction of an acetophenone (B1666503) derivative with thiourea in the presence of iodine provides a direct route to 2-aminothiazoles. nih.govmdpi.com More recently, greener alternatives for the halogenation step in one-pot syntheses have been explored, such as using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, often in conjunction with a recyclable catalyst. nih.govnih.gov These MCRs offer advantages in terms of operational simplicity, reduced reaction times, and often higher yields. nih.gov

Table 2: Multi-Component Synthesis Approaches

| Ketone | Thio-Component | Reagent/Catalyst | Key Advantage |

|---|---|---|---|

| 2-Methoxyacetophenone | Thiourea | Copper(II) Bromide | One-pot α-bromination/cyclization. clockss.org |

| 2-Methoxyacetophenone | Thiourea | Iodine | Direct synthesis with a common catalyst. researchgate.net |

Derivatization Strategies for this compound

The this compound scaffold possesses several reactive sites that allow for a wide range of chemical modifications. These include the primary amino group on the thiazole ring, the 2-methoxyphenyl ring, and the C-4 position of the thiazole ring.

N-Substitution Reactions of the Aminothiazole Moiety

The primary amino group at the C-2 position of the thiazole ring is a key site for derivatization. It can readily undergo various N-substitution reactions, such as acylation, alkylation, and reactions with isocyanates or isothiocyanates.

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. nih.govmdpi.com For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. nih.govmdpi.com Coupling with various carboxylic acids, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is also a common strategy to generate a diverse library of amide derivatives. nih.gov

N-Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. nih.gov However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Studies have shown that introducing N-methyl or N,N-dimethyl groups can significantly influence the biological properties of the resulting compounds. nih.gov

Urea and Thiourea Formation: The 2-amino group reacts with isocyanates and isothiocyanates to form N-substituted ureas and thioureas, respectively. nih.gov These reactions provide a straightforward method for introducing additional aryl or alkyl substituents.

Table 3: Examples of N-Substitution Reactions

| Reagent Type | Specific Reagent Example | Product Type |

|---|---|---|

| Acid Chloride | Benzoyl Chloride | N-Benzoylamide |

| Carboxylic Acid / Coupling Agent | Propanoic Acid / EDCI | N-Propanoylamide nih.gov |

| Alkyl Halide | Methyl Iodide | N-Methylamine / N,N-Dimethylamine nih.gov |

Substitutions on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring is susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing and activating group. Given that the para position (relative to the methoxy group) is occupied by the thiazole ring, electrophilic substitution is expected to occur primarily at the ortho and para positions available on the benzene (B151609) ring.

Electrophilic bromination, for example, can introduce a bromine atom onto the phenyl ring. The product 4-(5-bromo-2-methoxyphenyl)thiazol-2-amine (B1276124) is commercially available, indicating that bromination likely occurs at the position para to the methoxy group and meta to the thiazole substituent. sigmaaldrich.com Other electrophilic reactions such as nitration or sulfonation could potentially be employed, with the position of substitution being directed by the combined electronic effects of the methoxy and thiazole groups. quizlet.com

Functionalization at the Thiazole C-4 and C-5 Positions

The thiazole ring itself can undergo substitution, although its reactivity is influenced by the existing substituents. The π-electron density calculations suggest that for 2-aminothiazoles, the C-5 position is the primary site for electrophilic attack. wikipedia.orgchemicalbook.com

Halogenation at C-5: The C-5 position of 2-aminothiazoles can be readily halogenated, for example, using bromine or N-bromosuccinimide (NBS). ias.ac.injocpr.com The resulting 5-halo-2-aminothiazole derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution or cross-coupling reactions, such as the Suzuki reaction. nih.gov

Azo Coupling at C-5: The activated C-5 position can react with diazonium salts to form brightly colored azo compounds. nih.govpharmaguideline.com This reaction introduces an arylazo group at the C-5 position.

Substitution at C-4: While C-5 is generally more reactive towards electrophiles, functionalization at the C-4 position is also possible, though less common through direct substitution on the pre-formed ring. wikipedia.orgacs.org Modifications at C-4 are more typically introduced by starting with a different ketone in the Hantzsch synthesis. However, some specialized reactions can introduce substituents at this position.

Advanced Chemical Reactivity and Transformation Studies of this compound

Advanced studies into the reactivity of this compound reveal its potential to undergo a variety of complex chemical transformations. These include intramolecular and intermolecular cyclizations to form fused heterocyclic systems, as well as reactions that leverage the nucleophilic and electrophilic nature of the thiazole core.

Cyclization Reactions and Heterocycle Fusions

The bifunctional nature of this compound, possessing both an endocyclic nitrogen atom and an exocyclic amino group, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new rings fused to the thiazole core.

One of the most common and well-documented fusion reactions for 2-aminothiazoles is the synthesis of the thiazolo[3,2-a]pyrimidine system. This is generally achieved by reacting the 2-aminothiazole with α,β-unsaturated ketones or their equivalents. researchgate.net The reaction proceeds via an initial Michael addition of the endocyclic thiazole nitrogen to the unsaturated ketone, followed by an intramolecular cyclization and dehydration involving the exocyclic amino group. researchgate.net Another approach involves the reaction with β-ketoesters or diketones in the presence of an acid catalyst. nih.gov For instance, the condensation of a 2-aminothiazole with acetylacetone (B45752) and an aldehyde can furnish 5H-thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

Multi-component reactions also offer an efficient route to these fused systems. The reaction of a 2-aminothiazole, an aldehyde, and a β-dicarbonyl compound can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives in a single step. frontiersin.org Furthermore, cyclization can be achieved with reagents like ethyl chloroacetate (B1199739) followed by condensation with aromatic aldehydes to yield various substituted thiazolo[3,2-a]pyrimidines. nih.gov

Beyond pyrimidines, other heterocycles can be fused to the thiazole ring. For example, cyclization of a 2-aminothiazole derivative with 1,2-ethylenediamine can yield 2-amino-pyrazines. nih.gov Reaction with mercaptoacetic acid (HS-CH₂-COOH) can lead to the formation of thiazinedione scaffolds. nih.gov Additionally, condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives can produce fused 1,3,4-oxadiazine and 1,3,4-thiadiazine rings, respectively. nih.gov

| Fused System | Reagents | General Conditions |

| Thiazolo[3,2-a]pyrimidine | α,β-Unsaturated Ketones | Sodium Ethoxide |

| Thiazolo[3,2-a]pyrimidine | β-Ketoesters, Aldehydes | Acid Catalyst (e.g., PTSA), Acetonitrile, Reflux |

| Thiazolo[3,2-a]pyrimidine | Ethyl Chloroacetate, then Ar-CHO | Base (e.g., Pyrrolidine), Ethanol |

| Fused Pyrazines | 1,2-Ethylenediamine | Cyclization |

| Fused Thiazinediones | Mercaptoacetic Acid | Cyclization |

| Fused 1,3,4-Oxadiazines | Semicarbazide derivatives | Cyclization |

| Fused 1,3,4-Thiadiazines | Thiosemicarbazide derivatives | Cyclization |

Nucleophilic and Electrophilic Reactions of the Thiazole Ring

The reactivity of the this compound core is dictated by the electronic properties of the ring and its substituents. The 2-amino group exhibits tautomerism, existing in both amino and imino forms, which influences its reactivity.

Nucleophilic Reactions: The 2-aminothiazole scaffold is rich in nucleophilic centers, primarily the exocyclic amino group and the endocyclic ring nitrogen. The exocyclic amino group is generally the more reactive site for reactions with saturated electrophiles. chemicalbook.com

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. nih.govmdpi.com This is a common transformation used to introduce a variety of functional groups.

Schiff Base Formation: Condensation with aromatic aldehydes yields the corresponding imines (Schiff bases). nih.govchemicalbook.com These intermediates are valuable for the synthesis of more complex heterocyclic structures. mdpi.com

Reaction with Isothiocyanates: The amino group reacts with isothiocyanates to form N-substituted thiourea derivatives. nih.gov These thioureas can then be used in further cyclization reactions.

In reactions with unsaturated electrophiles, the endocyclic nitrogen often acts as the primary nucleophile, as seen in the formation of thiazolo[3,2-a]pyrimidines. chemicalbook.com The competition between the exocyclic and endocyclic nitrogen atoms can sometimes be controlled by the reaction conditions and the nature of the electrophile. chemicalbook.com

Electrophilic Reactions: Electrophilic substitution on the thiazole ring itself is highly dependent on the directing effects of the existing substituents. The 2-amino group is a strong activating group, while the 5-aryl group also influences the ring's electron density.

In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to its higher π-electron density. researchgate.net However, in this compound, this position is already occupied. The next most favored position for electrophilic attack would typically be C4. However, direct electrophilic substitution at C4 of 2-aminothiazoles is less common and can be challenging to achieve selectively.

More commonly, electrophilic attack occurs on the activated 2-methoxyphenyl ring. The methoxy group is an ortho-, para-director, meaning electrophiles will preferentially add to the positions ortho and para to the methoxy group on the phenyl ring. The position of attachment to the thiazole ring (C1) will also influence the substitution pattern.

A key reaction demonstrating the reactivity of the thiazole ring involves initial halogenation. While the C5 position is blocked, if a related 4-aryl-2-aminothiazole were used, halogenation (e.g., with NBS or Br₂) would occur at the C5 position. This 5-halo-2-aminothiazole can then undergo nucleophilic aromatic substitution, where the halide is displaced by a variety of nucleophiles. mdpi.com This two-step process is a powerful method for introducing diverse substituents at the C5 position. mdpi.com

| Reaction Type | Reagent | Site of Reaction | Product Type |

| Nucleophilic | |||

| Acylation | Acid Chlorides (R-COCl) | Exocyclic NH₂ | N-Acyl-2-aminothiazole |

| Schiff Base Formation | Aldehydes (R-CHO) | Exocyclic NH₂ | 2-Iminothiazole (Schiff Base) |

| Thiourea Formation | Isothiocyanates (R-NCS) | Exocyclic NH₂ | N-Thiazolyl-N'-substituted-thiourea |

| Michael Addition | α,β-Unsaturated Ketones | Endocyclic N | Intermediate for Thiazolo[3,2-a]pyrimidine |

| Electrophilic | |||

| Halogenation (on related structures) | N-Bromosuccinimide (NBS) | C5 Position | 5-Bromo-2-aminothiazole |

| Aromatic Substitution | Various Electrophiles | 2-Methoxyphenyl Ring | Substituted Phenyl Ring |

Structure Activity Relationship Sar Studies of 5 2 Methoxyphenyl Thiazol 2 Amine Derivatives

Influence of Substituent Variation on Biological Activity in Thiazole (B1198619) Scaffolds

Electronic Effects of Aromatic Substituents on Molecular Interactions

The electronic landscape of an aromatic ring attached to the thiazole scaffold plays a pivotal role in its interaction with biological targets. numberanalytics.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct properties to the molecule. numberanalytics.com

EDGs, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, increase the electron density of the aromatic ring. numberanalytics.comfiveable.me This enhanced electron density can strengthen interactions with electron-deficient pockets in a biological target. Conversely, EWGs, like nitro (-NO2) and chloro (-Cl) groups, decrease the electron density of the ring. numberanalytics.comfiveable.me The presence of EWGs on a phenyl ring attached to a thiazole has been shown to enhance anticancer activity. nih.gov For instance, the introduction of electron-withdrawing groups like halogens (Cl, Br, F) on the benzene (B151609) ring of certain pyridinethiazole hybrids favored anticancer activity. nih.gov

The following table summarizes the electronic effects of common substituents:

| Substituent | Type | Inductive Effect | Resonance Effect |

| -NH2 | EDG | -I | +R |

| -OH | EDG | -I | +R |

| -OCH3 | EDG | -I | +R |

| -CH3 | EDG | +I | None |

| -NO2 | EWG | -I | -R |

| -CF3 | EWG | -I | None |

| -Cl | EWG | -I | +R |

Steric Hindrance and Conformational Preferences in Active Sites

Steric hindrance, the physical obstruction by bulky substituents, can significantly impact a molecule's ability to bind to an active site. numberanalytics.com Large substituents can prevent the optimal orientation of the molecule within the binding pocket, thereby reducing its biological activity.

For example, in a series of 2-aminothiazole (B372263) derivatives, the introduction of a bulky phenyl group at the C4-position of the thiazole core led to a decrease in cytotoxic potency. nih.gov Conversely, smaller, more lipophilic substituents at the 4- or 5-position, such as methyl or butylidene groups, were found to be beneficial for improving cytotoxicity. nih.gov

Conformational preferences, dictated by the arrangement of atoms in three-dimensional space, are also critical for effective binding. The flexibility or rigidity of the molecule, influenced by its substituents, determines whether it can adopt the necessary conformation to fit into the active site. For instance, the presence of a cyclic amine between a carboxylate and a C-5 aryl group in certain thiazole derivatives enhanced antibacterial activity and solubility, likely by influencing the molecule's conformation. nih.gov

Structural Modifications of the 2-Aminothiazole Scaffold and Their Implications for Activity

Modifications to the core 2-aminothiazole structure, including the thiazole ring itself and the amino group, are key strategies for optimizing biological activity. researchgate.netlibretexts.orgnih.gov

Alterations to the Thiazole Ring System

The thiazole ring is a versatile scaffold, but its modification can be sensitive. mdpi.comresearchgate.net The positions C2, C4, and C5 of the thiazole ring are susceptible to substitution, and the nature of the substituent at each position can have a profound effect on activity. globalresearchonline.net

The stability of the thiazole ring itself is also a factor. While generally stable, it can undergo desulfuration and degradation when treated with Raney nickel. pharmaguideline.com

Modifications of the Amino Group

The amino group at the C2 position of the thiazole ring is a common site for modification and often serves as a handle for introducing diverse chemical functionalities. libretexts.orgnih.gov Acylation of the 2-amino group to form amides is a widely employed strategy. mdpi.comnih.gov

In the development of antitubercular agents, it was discovered that the N-2 position of the aminothiazole exhibited high flexibility. nih.gov The introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in antitubercular activity. nih.gov Specifically, an N-(3-chlorobenzoyl) group was found to be particularly potent. nih.gov

The conversion of the 2-amino group to a sulfonamide is another modification that has been explored. A series of 2-aminothiazole sulfonamide derivatives were synthesized and showed potential as antioxidant and antimicrobial agents. nih.gov

The following table provides examples of modifications to the 2-amino group and their impact on activity:

| Modification | Resulting Functional Group | Impact on Biological Activity | Reference |

| Acylation | Amide | Often enhances or modulates activity | mdpi.comnih.govnih.gov |

| Sulfonylation | Sulfonamide | Can confer antioxidant and antimicrobial properties | nih.gov |

Correlation of Structural Features with Specific Biological Target Binding (In Vitro/In Silico Models)

Understanding how the structural features of 5-(2-Methoxyphenyl)thiazol-2-amine derivatives correlate with their binding to specific biological targets is crucial for rational drug design. This is often achieved through a combination of in vitro experiments and in silico computational modeling. mdpi.comacs.orguem.br

In silico molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov For example, docking studies of certain thiazole derivatives against S. aureus DNA gyrase have helped to visualize key interactions, such as hydrogen bonds, that contribute to their inhibitory activity. nih.gov

In a study of antitubercular 2-aminothiazoles, molecular docking was used to suggest that the compounds could potentially inhibit dihydrofolate reductase (DHFR). nih.gov This hypothesis was subsequently confirmed through an in vitro inhibitory efficiency assay. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activities of new, unsynthesized derivatives, thereby guiding further optimization efforts. excli.de

For example, a QSAR study on 2-aminothiazole sulfonamide derivatives helped in designing new compounds with potentially enhanced antioxidant activity. excli.de The models indicated that the introduction of specific electron-withdrawing or electron-donating groups on the terminal benzene ring could modulate the antioxidant potential. excli.de

Computational and Theoretical Investigations of 5 2 Methoxyphenyl Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(2-Methoxyphenyl)thiazol-2-amine. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecular geometry of thiazole (B1198619) derivatives and calculate various electronic properties. researchgate.netmdpi.commgesjournals.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. mgesjournals.com

The electronic properties derived from DFT, such as the distribution of electron density, help in predicting the molecule's reactivity. For instance, the stability of a molecule, arising from hyper-conjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net DFT methods have been shown to be effective in evaluating the electronic and structural characteristics of π-conjugated polythiophene derivatives, which share structural motifs with the thiazole ring system. nih.gov The insights from these theoretical calculations are often compared with experimental data, such as that from FT-IR and NMR spectroscopy, to validate the computational models. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. nih.gov

For thiazole derivatives, FMO analysis helps to describe intramolecular charge transfer and identify the regions of the molecule most likely to be involved in chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the electron density distribution and potential sites for electrophilic and nucleophilic attack. nih.gov For example, in some thiazole derivatives, the HOMO and LUMO are distributed over the entire molecule, indicating a delocalized electronic system. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For molecules containing thiazole rings, MEP analysis can identify the specific sites where hydrogen bonding and other non-covalent interactions are likely to occur. researchgate.netresearchgate.net For instance, the nitrogen and oxygen atoms in the molecule often exhibit negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, hydrogen atoms attached to electronegative atoms typically show positive potential and can act as hydrogen bond donors. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets like proteins.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery and development.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Molecular docking studies have been employed to investigate the interaction of thiazole derivatives with various biological targets. For example, some thiazole derivatives have been identified as potential inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Docking simulations can reveal how these molecules bind to the colchicine (B1669291) binding site of tubulin, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues like AsnA101 and AsnB249. nih.gov

In the context of leishmaniasis, derivatives of 2-aminothiazole (B372263) have been investigated for their activity against Leishmania species. nih.gov Computational studies can help identify potential protein targets within the parasite. For instance, S-methyl-5-thioadenosine phosphorylase has been proposed as a potential target for some 4-phenyl-1,3-thiazol-2-amines. nih.gov Similarly, docking studies have been used to explore the inhibitory potential of thiazole derivatives against enzymes like monoamine oxidase B (MAO-B), where interactions with residues such as Ile14, Ser15, and Gln206 are critical for binding. fabad.org.tr

Binding Affinity Predictions and Pose Analysis

A crucial aspect of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov For instance, a thiazole derivative targeting tubulin was reported to have a binding free energy of -13.42 kcal/mol. nih.gov

Pose analysis involves examining the orientation and conformation of the ligand within the binding site of the protein. This analysis helps to understand the specific interactions that stabilize the ligand-protein complex. Visual inspection of the docked poses allows researchers to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. nih.gov The predicted binding mode can then be used to rationalize the observed biological activity and guide the design of new, more potent derivatives. For example, the docking of thiazole derivatives into the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been used to predict binding energies and understand the structural basis for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their therapeutic effects. nih.govnih.gov

The initial and one of the most critical steps in QSAR modeling is the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, electronic, geometric, and physicochemical properties. For a series of thiazole derivatives, a wide array of descriptors would be calculated to capture the structural variations within the set. laccei.org

Once the descriptors are generated, a dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.orgresearchgate.net Various statistical methods can be employed to develop the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). laccei.org The goal is to create a statistically robust model with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating a strong relationship between the descriptors and the biological activity and good internal predictivity, respectively. researchgate.net

For instance, a hypothetical 2D-QSAR model for a series of thiazole analogues might identify descriptors related to molecular shape, electronic properties, and hydrophobicity as being significant for their activity. A study on thiazole derivatives identified descriptors such as T_C_C_4 as major contributors to their activity. researchgate.net Another study on thiazole derivatives highlighted the importance of descriptors like MR (Molar Refractivity), LogP (lipophilicity), and ELUMO (Energy of the Lowest Unoccupied Molecular Orbital).

Table 1: Example of Descriptors and their Hypothetical Contribution to a QSAR Model for Thiazole Analogues

| Descriptor | Descriptor Type | Description | Hypothetical Contribution to Activity |

| LogP | Physicochemical | Measure of lipophilicity. | A moderate LogP value may be optimal for cell membrane permeability. |

| Molar Refractivity (MR) | Physicochemical | Molar refractivity, related to the volume of the molecule and its polarizability. | A specific range of MR values might be favorable for binding to a target protein. |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | A lower ELUMO may indicate higher reactivity and potential for interaction with biological targets. |

| Topological Surface Area (TPSA) | Topological | Sum of surfaces of polar atoms in a molecule. | TPSA is often correlated with drug transport properties. |

| Number of Hydrogen Bond Donors | Physicochemical | The number of hydrogen atoms attached to electronegative atoms. | Crucial for forming specific interactions with biological targets. |

This table is illustrative and based on general principles of QSAR modeling for thiazole derivatives.

A validated QSAR model can be a powerful tool for predicting the biological activity of novel, untested analogues of this compound. nih.govnih.gov By calculating the relevant descriptors for a designed compound, its activity can be estimated using the established QSAR equation. This in silico screening allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

For example, if a QSAR model for a series of thiazole derivatives indicates that electron-withdrawing groups on the phenyl ring enhance activity, new analogues of this compound could be designed with such features. The model would then be used to predict their activity before any synthetic work is undertaken. Studies on thiazole derivatives have shown that the presence of specific substituents can be beneficial for their biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable information about its conformational stability and how it interacts with biological targets, such as proteins or nucleic acids. nih.govresearchgate.net

MD simulations can be used to assess the stability of a ligand-protein complex by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. scienceopen.com A stable RMSD suggests that the complex has reached a stable conformation. scienceopen.com Furthermore, MD simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand in the active site of a protein. nih.gov

For instance, an MD simulation of this compound docked into the active site of a target protein could reveal that the methoxy (B1213986) group forms a crucial hydrogen bond with a specific amino acid residue, while the thiazole ring engages in hydrophobic interactions with other residues. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors. Studies on other thiazole derivatives have highlighted the importance of such interactions in determining their binding affinity. nih.govnih.gov

Table 2: Illustrative Summary of a Hypothetical MD Simulation for this compound Bound to a Target Protein

| Simulation Parameter | Finding | Implication |

| RMSD of Protein Backbone | Stable fluctuation around 1.5 Å after 10 ns. | The protein maintains its overall fold upon ligand binding. |

| RMSD of Ligand | Stable fluctuation around 0.8 Å within the binding pocket. | The ligand adopts a stable conformation in the active site. |

| Hydrogen Bonds | Persistent hydrogen bond between the amine group of the thiazole and the backbone carbonyl of a key residue. | This interaction is critical for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | The methoxyphenyl ring is consistently found in a hydrophobic pocket formed by several nonpolar residues. | Van der Waals forces contribute significantly to the binding affinity. |

| Solvent Accessible Surface Area (SASA) | The ligand remains buried within the binding site with low SASA. | The binding is stable and not easily disrupted by solvent molecules. |

This table is illustrative and based on typical findings from MD simulations of ligand-protein complexes as reported for related thiazole derivatives. nih.gov

Molecular Mechanisms of Biological Activity of 5 2 Methoxyphenyl Thiazol 2 Amine Pre Clinical Focus

Identification and Characterization of Specific Biological Targets (In Vitro Assays)

The biological activity of 5-(2-Methoxyphenyl)thiazol-2-amine and its analogues is attributed to their interaction with specific molecular targets, primarily enzymes and receptors, which have been identified through a variety of in vitro assays.

The 2-aminothiazole (B372263) scaffold is a versatile pharmacophore known to inhibit several key enzymes involved in cellular proliferation and survival.

Tubulin Polymerization: A primary and well-documented mechanism of action for anticancer 2-aminothiazole derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net These compounds interfere with the dynamics of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. nih.gov Investigations into structurally similar compounds, such as 2-anilino-4-amino-5-aroylthiazoles and 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, have shown that they act as potent inhibitors of microtubule assembly by interacting with the colchicine (B1669291) binding site of tubulin. researchgate.netnih.gov The inhibitory concentration (IC50) for tubulin polymerization for some of these analogues is in the low micromolar range, comparable to known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). frontiersin.orgmdpi.com For example, a 2-arylaminobenzothiazole-arylpropenone conjugate, 5d, inhibited tubulin polymerization effectively, and immunocytochemistry confirmed a loss of intact microtubule structure in treated cells. nih.gov

Other Kinase Inhibition: The 2-aminothiazole core is present in numerous kinase inhibitors. nih.govnih.gov Analogues have been shown to inhibit a range of kinases critical for cell cycle regulation and signaling pathways.

Cyclin-Dependent Kinases (CDKs): N-Aryl aminothiazoles have been identified as potent pan-inhibitors of CDKs, including CDK1, CDK2, and CDK4. capes.gov.br

Aurora Kinases: These are key enzymes in tumor growth, and designed 2-aminothiazole derivatives have shown potential as prospective Aurora kinase inhibitors. acs.orgnih.gov

Protein Kinase CK2: 2-Aminothiazole derivatives have been identified as novel allosteric inhibitors of the catalytic subunit CK2α, binding to a pocket adjacent to the ATP binding site. nih.gov

Phosphoinositide 3-kinase (PI3K): Some benzothiazole (B30560) derivatives have been evaluated as inhibitors of PI3Kγ and other isoforms in the PI3K/AKT/mTOR pathway. acs.org

Dihydrofolate Reductase (DHFR) Inhibition: Thiazolo[4,5-d]pyridazine analogues, which are structurally related to 2-aminothiazoles, have been identified as a class of dihydrofolate reductase (DHFR) inhibitors, an enzyme crucial for nucleotide synthesis. nih.gov

Interactive Data Table: Enzyme Inhibition by 2-Aminothiazole Analogues

| Compound Class | Enzyme Target | IC50 / % Inhibition | Reference |

|---|---|---|---|

| 2-Anilino-4-amino-5-aroylthiazoles | Tubulin Polymerization | Potent inhibition, comparable to CA-4 | nih.gov |

| Thiazole-2-acetamide derivative (10a) | Tubulin Polymerization | Potently and selectively active | frontiersin.org |

| 2-Arylaminobenzothiazole conjugate (5d) | Tubulin Polymerization | Effective inhibition | nih.gov |

| N-Aryl aminothiazoles (7, 19) | Pan-CDK | Potent cytotoxic agents | capes.gov.br |

| 2-Aminothiazole derivative (CAM4712) | Protein Kinase CK2 | 7 μM | nih.gov |

| Benzothiazole-piperazine (OMS14) | PI3KCD/PIK3R1 | 65% inhibition at 100 μM | acs.org |

In addition to direct enzyme inhibition, certain 2-aminothiazole derivatives mediate their effects through binding to cellular receptors.

Aryl Hydrocarbon Receptor (AhR): For the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a functional aryl hydrocarbon receptor (AhR) signaling pathway is a necessary prerequisite for its cytotoxic activity. nih.gov The activation of this pathway is linked to the metabolic activation of the compound into reactive species that can damage DNA. nih.gov

Estrogen and Adenosine (B11128) Receptors: The aminothiazole scaffold has been shown to act as ligands for estrogen receptors and a group of adenosine receptor antagonists. nih.gov

Importin β1 (KPNB1): The compound (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide was found to have a high binding affinity for importin β1 (KPNB1), a key protein in nuclear transport, thereby inhibiting the importin pathway. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

The interaction of this compound analogues with their molecular targets triggers downstream effects on cellular pathways, most notably those controlling cell division and survival.

A hallmark of tubulin-targeting agents is their ability to disrupt the cell cycle. Numerous studies on 2-aminothiazole derivatives confirm this effect.

G2/M Phase Arrest: The most common observation is the arrest of cells in the G2/M phase of the cell cycle. researchgate.net This is a direct consequence of inhibiting tubulin polymerization, which prevents the formation of a functional mitotic spindle, thereby activating the spindle assembly checkpoint and halting cell division before anaphase. nih.gov For instance, 2-arylaminobenzothiazole-arylpropenone conjugates (5d and 6d) were found to block HeLa cells in the G2/M phase, which was associated with increased levels of the G2/M marker, cyclin B1. nih.gov

G1 and S Phase Arrest: While G2/M arrest is predominant, some analogues can induce arrest at other phases. Certain 2-aminothiazole derivatives cause a G1-phase arrest in HeLa cells. nih.gov In another study, the benzothiazole 5F 203 caused an accumulation of cells in the G1 and S phases in MCF-7 cells, which is consistent with the operation of a checkpoint in response to DNA damage. nih.gov Some benzimidazole (B57391) derivatives, which share heterocyclic features, have also been shown to arrest the cell cycle in the G1, S, and G2 phases depending on the specific compound and cell line. mdpi.com

Interactive Data Table: Effects of 2-Aminothiazole Analogues on Cell Cycle

| Compound/Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-Arylaminobenzothiazole conjugates (5d, 6d) | HeLa | G2/M Arrest | nih.gov |

| 2-Anilino-4-amino-5-aroylthiazoles | HeLa | G2/M Arrest | researchgate.net |

| 2-Aminothiazole derivative (TH-39) | K562 | G0/G1 Arrest | nih.gov |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | G1 and S Phase Arrest | nih.gov |

The ultimate fate of cancer cells following cell cycle arrest or significant pathway modulation by 2-aminothiazole derivatives is often programmed cell death, or apoptosis.

Induction of Apoptosis: The induction of apoptosis is a key outcome for this class of compounds. nih.govnih.gov This programmed cell death can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov Evidence for this includes the activation of multiple caspases, including initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-3, -7). nih.govnih.gov

Mitochondrial Pathway Modulation: The intrinsic pathway is frequently implicated. Studies show that active compounds can cause a reduction in the mitochondrial membrane potential, a critical event in apoptosis. nih.govnih.gov This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and the tumor suppressor p53. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation: An enhanced generation of reactive oxygen species (ROS) has been observed in cancer cells treated with 2-aminothiazole derivatives. nih.govnih.gov This increase in oxidative stress can contribute to mitochondrial damage and further promote the apoptotic cascade. nih.gov

Investigation of Proposed Mechanisms of Action at the Molecular Level

Based on the evidence from structurally related compounds, the proposed primary mechanism of action for the anticancer activity of this compound is its function as a microtubule-destabilizing agent.

The molecular cascade is believed to initiate with the binding of the compound to the colchicine binding site on β-tubulin. researchgate.netnih.gov This interaction inhibits the polymerization of tubulin into functional microtubules. The resulting disruption of microtubule dynamics and stability prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.

This failure in mitosis activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net If the cell is unable to resolve this mitotic block, it triggers the intrinsic apoptotic pathway. This is characterized by changes in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2. nih.gov This shift leads to mitochondrial outer membrane permeabilization, a decrease in mitochondrial membrane potential, and the release of cytochrome C into the cytoplasm. nih.gov Cytochrome C then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the systematic dismantling of the cell. nih.gov

Secondary or contributing mechanisms may involve the inhibition of various protein kinases (such as CDKs or Aurora kinases) that are crucial for cell cycle progression and proliferation, or the induction of cellular stress through the generation of ROS. nih.govcapes.gov.brnih.gov

Antioxidant Activity Mechanisms

The antioxidant potential of 2-aminothiazole derivatives is a significant area of investigation. These compounds are thought to exert their effects through various mechanisms, primarily centered on the scavenging of free radicals. The presence of the thiazole (B1198619) ring, often in conjunction with other functional groups, is believed to contribute to this activity.

One of the primary proposed mechanisms is the donation of a hydrogen atom from the amine group or other susceptible sites on the molecule to neutralize reactive oxygen species (ROS). This process stabilizes the free radicals, thereby mitigating cellular damage. Studies on various 2-aminothiazole derivatives have demonstrated their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. nih.gov For instance, the synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown notable potential in scavenging free radicals. nih.govmdpi.com

Furthermore, some 2-aminothiazole derivatives have been identified as effective radioprotectors, suggesting their ability to counteract radiation-induced oxidative stress. The protective effect is likely attributable to their antioxidant properties, which help to shield cells from the damaging effects of ionizing radiation. nih.gov While specific studies on this compound are limited, the collective data on analogous compounds suggest that it may share similar free-radical scavenging capabilities.

Table 1: Antioxidant Activity of Representative 2-Aminothiazole Derivatives

| Compound/Assay | DPPH Radical Scavenging Activity | Hydroxyl Radical Scavenging Activity | Reference |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Significant | - | nih.govmdpi.com |

| Thiazole-Paeonol-Phenylsulfonyl Derivatives | Potent | - | nih.gov |

This table is illustrative and based on the activities of structurally related compounds, not this compound itself.

Antimicrobial Activity Mechanisms (e.g., DNA Gyrase B Inhibition)

The antimicrobial properties of thiazole derivatives are well-documented, with various compounds exhibiting activity against a range of bacterial and fungal pathogens. nih.gov One of the key molecular targets identified for some of these compounds is DNA gyrase, an essential bacterial enzyme.

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, repair, and recombination. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit possesses ATPase activity, which is vital for the enzyme's function. Inhibition of the ATP-binding site on GyrB represents a promising strategy for developing new antibacterial agents. nih.gov

Several studies have highlighted the potential of 2-aminobenzothiazole-based compounds as DNA gyrase B inhibitors. nih.gov These inhibitors are designed to bind to the ATP-binding pocket of GyrB, thereby preventing the enzyme from carrying out its essential functions and ultimately leading to bacterial cell death. While direct evidence for this compound as a DNA gyrase B inhibitor is not yet available, its structural similarity to other known inhibitors suggests this as a plausible mechanism of action. The 2-aminothiazole scaffold is recognized as a key feature for potential DNA gyrase B inhibition. researchgate.net

Table 2: DNA Gyrase B Inhibition by Representative Thiazole Derivatives

| Compound Class | Target Enzyme | Spectrum of Activity | Reference |

| 2-Aminobenzothiazole Derivatives | DNA Gyrase B | ESKAPE Pathogens | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA Gyrase and Topoisomerase IV | Gram-positive bacteria | researchgate.net |

This table is illustrative and based on the activities of structurally related compounds, not this compound itself.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory potential of thiazole derivatives has been another focal point of research. Inflammation is a complex biological response, and various molecular pathways are involved in its regulation. Thiazole-containing compounds have been shown to modulate several of these pathways.

One of the primary mechanisms by which some thiazole derivatives exert their anti-inflammatory effects is through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiazole derivatives can reduce the production of these pro-inflammatory molecules. mdpi.com

Furthermore, some studies on thiazole derivatives have indicated their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This suppression can occur through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response. nih.gov For instance, the compound N-adamantyl-4-methylthiazol-2-amine has been shown to suppress inflammatory responses in microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit anti-inflammatory activity through similar mechanisms.

Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound | Proposed Mechanism | In Vivo/In Vitro Model | Reference |

| N-adamantyl-4-methylthiazol-2-amine | Downregulation of iNOS and COX-2, Inhibition of NF-κB | Lipopolysaccharide-stimulated microglial cells | nih.gov |

| Substituted 2,4-diaminothiazoles | Not specified (non-COX/LOX) | Carrageenan-induced rat paw edema | researchgate.net |

| Benzothiazole derivatives | Inhibition of carrageenan-induced edema | Carrageenan-induced rat paw edema | nih.gov |

This table is illustrative and based on the activities of structurally related compounds, not this compound itself.

Advanced Analytical Characterization Techniques for 5 2 Methoxyphenyl Thiazol 2 Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about their atomic and molecular structure can be obtained. For 5-(2-methoxyphenyl)thiazol-2-amine and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy is typically utilized. mdpi.comtandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR: In the ¹H NMR spectra of 2-aminothiazole (B372263) derivatives, the protons of the amino group (NH₂) typically appear as a singlet. mdpi.com For instance, in a derivative, the NH₂ group was observed as a singlet at δ 8.62 ppm. mdpi.com The aromatic protons of the phenyl and thiazole (B1198619) rings resonate in the range of δ 6.5-8.5 ppm. mdpi.comresearchgate.net The methoxy (B1213986) group (OCH₃) protons on the phenyl ring characteristically show a singlet at approximately δ 3.7-3.9 ppm. mdpi.commdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a 2-amino-4-(4-methoxyphenyl)-1,3-thiazole derivative, the carbon atoms of the thiazole ring (C2, C4, and C5) were observed at chemical shifts of approximately δ 168.55, 150.17, and 99.79 ppm, respectively. nanomedicine-rj.com The carbons of the phenyl ring and the methoxy group appear at distinct chemical shifts, further confirming the structure. nanomedicine-rj.com For example, the methoxy carbon resonates around δ 55.51 ppm. nanomedicine-rj.com

Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminothiazole Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH₂ | 8.62 (s) mdpi.com | - |

| Aromatic H | 6.5 - 8.5 (m) mdpi.comresearchgate.net | - |

| OCH₃ | 3.7 - 3.9 (s) mdpi.commdpi.com | ~55.5 nanomedicine-rj.com |

| Thiazole C2 | - | ~168.6 nanomedicine-rj.com |

| Thiazole C4 | - | ~150.2 nanomedicine-rj.com |

| Thiazole C5 | - | ~99.8 nanomedicine-rj.com |

| Phenyl C (methoxy-substituted) | - | ~159.0 nanomedicine-rj.com |

| Phenyl C (other) | - | 114.3 - 128.3 nanomedicine-rj.com |

s = singlet, m = multiplet. Data is representative and may vary between specific derivatives and solvents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-aminothiazole derivatives shows characteristic absorption bands. The N-H stretching vibrations of the primary amino group are typically observed in the range of 3200-3400 cm⁻¹. mdpi.comuniversalprint.org For example, a 2-amino-5-(arylazo)thiazole derivative displayed NH₂ absorption bands at 3373 and 3297 cm⁻¹. mdpi.com The C=N stretching vibration of the thiazole ring appears around 1450-1515 cm⁻¹. universalprint.orgnanobioletters.com The C-S-C stretching of the thiazole ring is observed in the region of 1091-1160 cm⁻¹. universalprint.orgnanobioletters.com The presence of the methoxy group is indicated by C-O stretching vibrations.

Table 2: Characteristic IR Absorption Bands for 2-Aminothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amino) | 3200-3400 | mdpi.comuniversalprint.org |

| C=N Stretch (Thiazole) | 1450-1515 | universalprint.orgnanobioletters.com |

| C-S-C Stretch (Thiazole) | 1091-1160 | universalprint.orgnanobioletters.com |

| Aromatic C-H Stretch | ~3020 | nanobioletters.com |

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org Liquid Chromatography-Mass Spectrometry (LCMS) is often used for the analysis of complex mixtures and to confirm the molecular weight of synthesized compounds. mdpi.comresearchgate.net The mass fragmentation patterns of thiazole derivatives are often characterized by the cleavage of the bonds in the thiazole ring and the loss of substituents. researchgate.netsapub.org For a 2-aminothiazole derivative, the molecular ion peak was observed at m/z 255. universalprint.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic spectra of thiazole derivatives typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions. tandfonline.comresearchgate.net For a 2-(4-methoxyphenyl)benzo[d]thiazole, absorption maxima (λmax) were observed at 260 nm and 280 nm. umaine.edu The specific absorption bands can be influenced by the solvent polarity. researchgate.net

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Studies

SCXRD studies are crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. For a derivative, 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate, the crystal structure was determined to be monoclinic. nih.gov The analysis revealed that the thiadiazole and the two methoxyphenyl rings were nearly coplanar. nih.gov Intermolecular hydrogen bonds, such as O-H···N and C-H···O, were identified, which play a role in stabilizing the crystal structure. nih.gov In another study of a thiazole derivative, the crystal system was also found to be monoclinic with a P21/c space group. researchgate.net Such studies provide precise data on the conformation of the molecule and the packing of molecules in the crystal lattice. researchgate.netmdpi.com

Table 3: Crystallographic Data for a Thiazole Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 29.950 (6) | nih.gov |

| b (Å) | 14.561 (3) | nih.gov |

| c (Å) | 7.6520 (15) | nih.gov |

| β (°) | 94.78 (3) | nih.gov |

| V (ų) | 3325.4 (12) | nih.gov |

| Z | 8 | nih.gov |

Data for 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate.

Powder X-ray Diffraction (XRPD) Analysis

Powder X-ray Diffraction (XRPD) is a fundamental analytical technique used to characterize crystalline materials. usp.orgomicsonline.org It provides a unique "fingerprint" of a crystalline solid, enabling the identification of different polymorphic forms, solvates, and cocrystals. improvedpharma.compharmaceutical-networking.com The technique relies on the constructive interference that occurs when X-rays are scattered by the ordered arrangement of atoms in a crystal lattice. walshmedicalmedia.com This diffraction phenomenon is described by Bragg's Law and results in a characteristic pattern of peaks at specific diffraction angles (2θ), where the peak positions relate to the unit cell dimensions and the peak intensities are determined by the arrangement of atoms within the cell. xrpd.eu

XRPD is a cornerstone in pharmaceutical sciences for applications such as phase identification, quantification of crystalline and amorphous content, and monitoring the physical stability of active pharmaceutical ingredients (APIs) and formulated drug products. omicsonline.orgpharmaceutical-networking.com Each crystalline phase of a substance produces a distinct XRPD pattern, making it an indispensable tool for distinguishing between different solid-state forms which can have different physicochemical properties. improvedpharma.comrigaku.com

While specific XRPD data for this compound is not extensively detailed in publicly available literature, the analysis of its derivatives provides significant insight into the structural characteristics of this class of compounds. Crystallographic studies on related structures reveal detailed information about their solid-state conformation and packing.

Detailed Research Findings

Research into the crystal structures of thiazole derivatives offers valuable data applicable to understanding the solid-state properties of related compounds. For instance, the crystal structure of a complex thiazolopyrimidine derivative, 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been elucidated through single-crystal X-ray diffraction, a technique whose data can be used to generate a reference XRPD pattern.

The analysis of this derivative revealed a triclinic crystal system with the space group Pī. The detailed unit cell parameters provide a precise model of the crystal lattice. In the reported structure, the pyrimidine (B1678525) ring adopts a flattened half-chair conformation, and the 3-methoxyphenyl (B12655295) substituent is in an axial position. Such detailed structural information is critical for understanding the intermolecular interactions that stabilize the crystal packing.

The crystallographic data for this derivative are summarized in the tables below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₂₂N₂O₄S |

| Formula Weight | 386.46 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

Unit Cell Dimensions for a Thiazole Derivative

| Parameter | Value |

|---|---|

| a | 8.281 (3) Å |

| b | 9.680 (4) Å |

| c | 12.821 (5) Å |

| α | 76.423 (10)° |

| β | 86.308 (10)° |

| γ | 74.641 (11)° |

| Volume | 963.3 (7) ų |

| Z | 2 |

This data illustrates the type of detailed structural information that can be obtained through diffraction techniques. The unit cell dimensions and space group are critical parameters that define the crystalline form and can be correlated with an XRPD pattern. For this compound and its other derivatives, similar XRPD analyses would be crucial for identifying and characterizing their unique solid-state forms, ensuring control over the material's properties.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 5-(2-Methoxyphenyl)thiazol-2-amine

Direct and extensive research specifically focused on This compound is limited in publicly available scientific literature. However, by examining studies on closely related analogues, we can infer its potential therapeutic value and areas ripe for investigation. The core structure, a 2-aminothiazole (B372263) substituted at the 5-position with an aryl group, is a recurring motif in the design of bioactive compounds.

Research on analogous compounds, where the substitution on the phenyl ring or at other positions of the thiazole (B1198619) core is varied, has revealed significant biological activities, primarily in the realms of anticancer and antimicrobial applications. For instance, derivatives of 2-aminothiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory action against pathogenic microorganisms.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 µM | nih.gov |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 µM | nih.gov |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | 31.4% GI | google.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | HT29 (Colon) | 25.2% GI | google.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | SK-OV-3 (Ovarian) | 37.7% GI | google.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | MCF7 (Breast) | 25.1% GI | google.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | T-47D (Breast) | 41.0% GI | google.com |

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Bacillus subtilis | Not specified as significant | nih.gov |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Staphylococcus aureus | Not specified as significant | nih.gov |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Escherichia coli | Not specified as significant | nih.gov |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Candida albicans | Significant | nih.gov |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Aspergillus flavus | Significant | nih.gov |

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Aspergillus niger | Significant | nih.gov |

These findings underscore the potential of the 5-aryl-2-aminothiazole scaffold as a fertile ground for the discovery of new therapeutic agents. The methoxy (B1213986) group at the ortho position of the phenyl ring in This compound likely influences the compound's conformational flexibility and electronic properties, which in turn could modulate its binding affinity to specific biological targets.

Unaddressed Research Questions and Emerging Areas in 2-Aminothiazole Research

Despite the wealth of research into 2-aminothiazoles, several critical questions remain unanswered, and new avenues of investigation are continuously emerging.

Key Unaddressed Questions:

Selectivity Profiling: A significant challenge with the 2-aminothiazole scaffold is its tendency to act as a "frequent hitter" in high-throughput screening, indicating promiscuous binding to multiple targets. acs.org A crucial unaddressed question is how to systematically achieve selectivity for a specific biological target while minimizing off-target effects. Future research needs to focus on detailed structure-activity relationship (SAR) studies to delineate the structural features that govern target specificity.

Mechanisms of Action: For many reported bioactive 2-aminothiazoles, the precise molecular mechanism of action is not fully elucidated. Identifying the specific binding sites and the downstream cellular consequences of target engagement is essential for rational drug design and development.

Toxicity and Metabolic Stability: The 2-aminothiazole core has been identified as a potential toxicophore, with concerns about its metabolic activation to reactive intermediates. nih.govresearchgate.net A critical area of research is to understand the metabolic pathways of different 2-aminothiazole derivatives and to develop strategies to mitigate potential toxicity, for instance, by blocking sites of metabolic oxidation. researchgate.net

Emerging Research Areas:

Targeting Protein-Protein Interactions: The 2-aminothiazole scaffold is being increasingly explored for its ability to inhibit protein-protein interactions (PPIs), which are implicated in a wide range of diseases but are notoriously difficult to target with small molecules.

Development of Covalent Inhibitors: The reactivity of the 2-aminothiazole ring can be harnessed to design covalent inhibitors that form a permanent bond with their target protein. This can lead to enhanced potency and prolonged duration of action.

Application in Neurodegenerative Diseases: Recent studies have begun to explore the potential of 2-aminothiazole derivatives in the context of neurodegenerative diseases, for example, as inhibitors of enzymes like 5-lipoxygenase (5-LOX) which are involved in inflammatory pathways in the brain. rsc.org

Aurora Kinase Inhibition: The aurora kinase family plays a crucial role in cell cycle regulation, and its dysregulation is linked to cancer. 2-Aminothiazole derivatives are being investigated as potential inhibitors of these kinases. nih.gov

Translational Potential of the 2-Aminothiazole Scaffold in Medicinal Chemistry Research

The 2-aminothiazole scaffold possesses significant translational potential, bridging the gap between basic research and clinical application. This is evidenced by the number of approved drugs and clinical candidates that incorporate this versatile heterocyclic system. nih.gov

Key Aspects of Translational Potential:

Proven Track Record: The presence of the 2-aminothiazole moiety in established drugs provides a strong validation of its drug-like properties and its ability to be developed into safe and effective medicines.

Synthetic Tractability: The synthesis of 2-aminothiazole derivatives is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening and optimization. nih.govmdpi.com This facilitates the exploration of a wide chemical space to identify compounds with desired biological activities.

Versatility in Targeting Diverse Disease Areas: The ability of the 2-aminothiazole scaffold to interact with a wide range of biological targets makes it a valuable platform for developing therapies for various diseases, including cancer, infectious diseases, inflammatory disorders, and potentially neurodegenerative conditions. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea derivatives and α-halo ketones or aldehydes. For this compound, a multi-step approach may include:

- Step 1 : Preparation of 2-aminothiazole precursors via condensation of thiourea with 2-methoxy-substituted α-bromoacetophenone.

- Step 2 : Functionalization of the thiazole ring using nucleophilic substitution or cross-coupling reactions. Optimization requires precise control of parameters such as temperature (5–10°C for exothermic steps), solvent polarity (acetonitrile/water mixtures), and stoichiometric ratios of reagents (e.g., trifluoromethylating agents) . Automated flow reactors can enhance reproducibility in scaling up reactions .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Use the SHELX suite (SHELXS for structure solution and SHELXL for refinement) to process diffraction data. Key steps include:

- Data collection : Ensure high-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate using R-factor convergence (target: R1 < 0.05) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm substitution patterns on the thiazole and methoxyphenyl rings.

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation pathways.

- IR spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm) and assess hydrogen bonding .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP hybrid functional) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example:

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., bacterial strain differences) or substituent effects. Mitigation strategies include:

- Dose-response profiling : Compare IC values under standardized conditions.

- SAR analysis : Correlate substituent electronegativity (e.g., CF groups) with membrane permeability and target binding .

Q. How can molecular docking elucidate the interaction of this compound with biological targets?

- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., bacterial dihydrofolate reductase).

- Docking workflow : Use AutoDock Vina for flexible ligand-receptor docking, validated by molecular dynamics (MD) simulations to assess binding stability.

- Free energy calculations : Apply MM-GBSA to estimate binding affinities .

Q. What methodologies optimize substituent effects to enhance metabolic stability?

- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., CF) to reduce oxidative metabolism.

- Prodrug design : Mask amine groups with acetyl or tert-butoxycarbonyl (BOC) protecting groups to improve bioavailability .

Methodological Considerations

Q. How should researchers design experiments to validate computational predictions?

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report Hill slopes and 95% confidence intervals for IC values. For high-throughput screening, apply Z’-factor validation to minimize false positives .

Data Reproducibility and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.